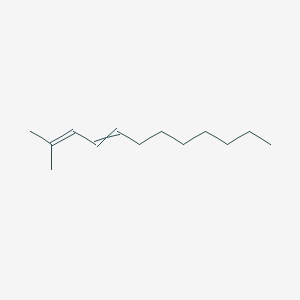

2-Methyldodeca-2,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

91851-96-6 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

2-methyldodeca-2,4-diene |

InChI |

InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

PQFZRMBYDHGKKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC=C(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Methyldodeca 2,4 Diene

Cycloaddition Reactions

Diels-Alder Reactions with 2-Methyldodeca-2,4-diene as Diene Component

This compound, an acyclic diene with a methyl substituent at the C2 position and a heptyl group at the C4 position, is expected to participate in Diels-Alder reactions with various dienophiles. The presence of the methyl group, an electron-donating group, generally enhances the reactivity of the diene in normal-electron-demand Diels-Alder reactions. wikipedia.orgchadsprep.com

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the formation of two possible regioisomers can occur. For 2-substituted dienes, the major product is typically the "para" (1,4-adduct) isomer. masterorganicchemistry.comaakash.ac.in This preference is governed by the frontier molecular orbital (FMO) theory, where the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictate the regiochemical outcome. wikipedia.org The methyl group at the C2 position influences the electron distribution in the diene's HOMO, leading to a larger orbital coefficient at C4, which preferentially bonds to the more electrophilic carbon of the dienophile. masterorganicchemistry.com

Consider the reaction of this compound with acrolein, an unsymmetrical dienophile. The predicted major product is the 1,4-adduct, with the formyl group positioned at C4 of the resulting cyclohexene (B86901) ring.

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Unsymmetrical Dienophiles

| Dienophile | Predicted Major Regioisomer | Predicted Minor Regioisomer |

| Acrolein | 4-Formyl-1-methyl-2-heptylcyclohex-1-ene ("para") | 3-Formyl-1-methyl-2-heptylcyclohex-1-ene ("meta") |

| Methyl acrylate | 4-(Methoxycarbonyl)-1-methyl-2-heptylcyclohex-1-ene ("para") | 3-(Methoxycarbonyl)-1-methyl-2-heptylcyclohex-1-ene ("meta") |

| Acrylonitrile | 4-Cyano-1-methyl-2-heptylcyclohex-1-ene ("para") | 3-Cyano-1-methyl-2-heptylcyclohex-1-ene ("meta") |

Note: The data presented in this table is predictive and based on established principles of regioselectivity for 2-substituted dienes. masterorganicchemistry.comaakash.ac.in

The Diels-Alder reaction can also exhibit stereoselectivity, leading to the formation of endo or exo products, particularly with cyclic dienophiles. libretexts.orglibretexts.org For acyclic dienes like this compound, the concept of endo and exo can be extended to describe the orientation of the dienophile's substituents relative to the diene backbone. chemistrysteps.com The "endo rule" generally predicts that the endo product is the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene. organic-chemistry.org

However, the substitution pattern on both the diene and dienophile can significantly influence the endo/exo selectivity. nih.govacs.org Steric hindrance can disfavor the formation of the endo product, leading to a preference for the more thermodynamically stable exo product. rsc.org In the case of this compound, the presence of the relatively bulky heptyl group at C4 could introduce steric interactions that may influence the endo/exo ratio, potentially favoring the exo adduct, especially with bulky dienophiles.

Table 2: Predicted Endo/Exo Ratios for the Reaction of this compound with Cyclic Dienophiles

| Dienophile | Predicted Favored Product | Influencing Factors |

| Maleic Anhydride | Endo | Secondary orbital interactions are expected to dominate. |

| N-Phenylmaleimide | Endo | Similar to maleic anhydride, with potential for pi-stacking interactions. |

| Benzoquinone | Endo | Strong secondary orbital interactions are anticipated. |

Note: These predictions are based on the general endo rule and may be altered by steric factors not fully accounted for here. rsc.org

A fundamental characteristic of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the substituents on both the diene and the dienophile is retained in the final cyclohexene product. masterorganicchemistry.comlibretexts.orglibretexts.org This means that substituents that are cis on the dienophile will remain cis in the product, and those that are trans will remain trans. masterorganicchemistry.comlibretexts.org Similarly, the relative stereochemistry of the substituents on the diene is preserved. For this compound, which exists as different geometric isomers ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)), the specific isomer used will dictate the stereochemistry of the resulting cyclohexene. The reaction proceeds through a suprafacial addition to both the diene and the dienophile. libretexts.org

For example, the reaction of the (2E, 4E)-isomer of this compound with a cis-dienophile will result in a product where the substituents from the dienophile are cis to each other, and the methyl and heptyl groups of the diene will have a specific relative stereochemistry in the product.

If the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. masterorganicchemistry.com The feasibility and outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com For a derivative of this compound tethered to a dienophile, the reaction would lead to a bicyclic or polycyclic system. The regioselectivity in IMDA reactions can sometimes be governed by the conformational constraints of the tether, which may override the inherent electronic preferences of the diene. sci-hub.sescielo.br "Type 2" intramolecular Diels-Alder reactions, where the tether is connected to the C2 position of the diene, are also known and lead to bridged bicyclic products. masterorganicchemistry.com

The Diels-Alder concept extends to reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, known as hetero-Diels-Alder reactions. wikipedia.orgresearchgate.net this compound can potentially react with heterodienophiles such as carbonyls (oxo-Diels-Alder) or imines (aza-Diels-Alder) to form six-membered heterocyclic rings. wikipedia.orgscribd.com These reactions are often promoted by Lewis acids to activate the heterodienophile. The regioselectivity in hetero-Diels-Alder reactions is also governed by FMO theory, with the polarization of the heterodienophile playing a crucial role. beilstein-journals.org For instance, in the reaction with a protonated or Lewis acid-activated imine, the nitrogen atom is the most electrophilic center, and the regiochemical outcome will depend on its interaction with the terminal carbons of the diene. beilstein-journals.org

Table 3: Predicted Products in Hetero-Diels-Alder Reactions of this compound

| Heterodienophile | Activating Agent | Predicted Heterocyclic Product |

| Formaldehyde | Lewis Acid (e.g., BF₃·OEt₂) | 3,6-Dihydro-3-methyl-4-heptyl-2H-pyran |

| N-Phenylmethanimine | Lewis Acid (e.g., ZnCl₂) | 1,2,3,6-Tetrahydro-2-methyl-3-heptyl-1-phenylpyridine |

Note: The predicted products are based on the general reactivity of 2-substituted dienes in hetero-Diels-Alder reactions. scribd.combeilstein-journals.org

Intramolecular Diels-Alder (IMDA) Reactivity

[2+2] Cycloaddition Pathways

[2+2] cycloadditions involving conjugated dienes are powerful yet often underutilized reactions in organic synthesis. These reactions typically proceed photochemically to form cyclobutane (B1203170) rings. nih.govlibretexts.org The direct photoexcitation of dienes generally requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov A more modern and synthetically useful approach involves the use of visible light-absorbing transition metal complexes that act as photocatalysts, enabling the reaction to proceed under milder conditions. nih.gov

The mechanism of these photosensitized [2+2] cycloadditions involves the transfer of energy from the excited photocatalyst to the diene, promoting it to a triplet state. This excited diene can then react with an alkene to form a vinylcyclobutane product. nih.gov For a diene like this compound, dimerization or reaction with another olefin can occur. The regioselectivity of the cycloaddition would be influenced by the substitution pattern of the diene.

While specific studies on the [2+2] cycloaddition of this compound are not extensively documented, the general principles of photochemical cycloadditions of dienes apply. The reaction of a conjugated diene with an alkene under photochemical conditions can lead to the formation of a four-membered ring. libretexts.org The stereochemistry of these reactions is a key aspect, with photochemical [2+2] cycloadditions often proceeding through a suprafacial pathway. libretexts.org

Epoxidation Reactions of Diene Systems

The epoxidation of conjugated dienes such as this compound presents a challenge in controlling the regioselectivity, as there are two double bonds that can react. The outcome of the reaction is highly dependent on the substitution of the diene, the oxidant, and the catalyst employed.

The selective epoxidation of one double bond in a conjugated diene is a valuable transformation. In the case of this compound, the two double bonds are not equivalent. The C2-C3 double bond is trisubstituted, while the C4-C5 double bond is disubstituted. Generally, the more electron-rich double bond is more susceptible to electrophilic attack by an epoxidizing agent. masterorganicchemistry.com Therefore, for this compound, the C2-C3 double bond would be expected to be more reactive towards common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

However, the regioselectivity can be influenced by other factors, including the presence of directing groups. For instance, in the epoxidation of a closely related compound, 2-methyldodeca-2(E),4(E)-dien-1-ol, the presence of the hydroxyl group can direct the epoxidation. acs.org

The choice of catalyst and oxidant plays a crucial role in the outcome of diene epoxidation. Methyltrioxorhenium (MTO) in combination with hydrogen peroxide (H₂O₂) is a highly effective catalytic system for the regioselective monoepoxidation of conjugated dienes. acs.orgresearchgate.net This system is known for its high efficiency and the ability to control the site of epoxidation. acs.orgorganic-chemistry.org The addition of nitrogen-based ligands, such as pyridine, can further modulate the reactivity and selectivity of the MTO catalyst. acs.orgorganic-chemistry.org The active species in these reactions are peroxo-rhenium complexes that transfer an oxygen atom to the double bond.

The use of MTO allows for the epoxidation of a wide range of olefins, including those that are electron-deficient. researchgate.net The reaction conditions are generally mild, making this system suitable for substrates with sensitive functional groups.

The substitution pattern and geometry (E/Z) of the double bonds have a profound impact on the site of epoxidation. acs.org In conjugated dienes, electronic effects are often the dominant factor in determining which double bond reacts. As mentioned, more substituted, electron-rich olefins are generally more reactive towards electrophilic epoxidizing agents. masterorganicchemistry.com

For a diene like (2E,4E)-2-methyldodeca-2,4-diene, the trisubstituted C2-C3 double bond is electronically favored for epoxidation over the disubstituted C4-C5 double bond. In a study on the epoxidation of various dienes with MTO/H₂O₂, it was observed that the site of epoxidation was dependent on olefin substitution. acs.org For dienes with varying substitution patterns, the more nucleophilic double bond is preferentially epoxidized.

| Diene Substrate | Oxidant/Catalyst | Major Monoepoxide Product | Reference |

| 1-Phenyl-1,3-butadiene | m-CPBA | 1-Phenyl-1,2-epoxy-3-butene | masterorganicchemistry.com |

| 2-Methyl-1,3-butadiene (Isoprene) | MTO/H₂O₂/Pyridine | 2-Methyl-1,2-epoxy-3-butene | acs.org |

| (E)-1,3-Pentadiene | MTO/H₂O₂/Pyridine | (E)-3,4-Epoxy-1-pentene | acs.org |

This table presents data for structurally related dienes to illustrate the principles of regioselective epoxidation.

Role of Catalysts and Oxidants (e.g., Methyltrioxorhenium)

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, where a hydrogen atom and a functional group are added across a double bond, are highly atom-economical methods for the synthesis of valuable organic molecules. For conjugated dienes, these reactions can lead to the formation of allylic compounds.

Catalytic hydroalkylation and hydroacylation of conjugated dienes allow for the formation of new carbon-carbon bonds. These reactions are typically catalyzed by transition metals such as nickel, cobalt, or rhodium. sioc-journal.cnnih.govustc.edu.cn

Hydroalkylation: The hydroalkylation of a conjugated diene involves the addition of a C-H bond from a pronucleophile across the diene system. For a diene like this compound, the regioselectivity of this addition is a key consideration, with 1,4-addition and 1,2-addition being possible outcomes. Nickel-catalyzed systems have been developed for the hydroalkylation of dienes with various carbon nucleophiles. ustc.edu.cn The regioselectivity is often controlled by the specific ligand used in the catalytic system. For branched dienes, controlling the regioselectivity can be challenging. ustc.edu.cn

Hydroacylation: The intermolecular hydroacylation of conjugated dienes with aldehydes is a powerful method for synthesizing unsaturated ketones. Cobalt and ruthenium-based catalysts have been shown to be effective for this transformation. acs.orgescholarship.org The regioselectivity of the hydroacylation can be dependent on the nature of the aldehyde. For example, in cobalt-catalyzed systems, aromatic aldehydes often favor 1,4-addition products, while aliphatic aldehydes may favor 1,2-addition products. acs.org A study on the hydroacylation of (E)-2-methyl-1,3-octadiene, a close structural analog of this compound, demonstrated the feasibility of this reaction with aliphatic aldehydes using a cobalt catalyst. nsf.gov

| Diene Substrate | Reagent | Catalyst System | Major Product Type | Reference |

| 1,3-Butadiene (B125203) | Aldehyde | RuHCl(CO)(PPh₃)₃ | β,γ-Unsaturated ketone (1,2-addition) | escholarship.org |

| Isoprene (B109036) | Benzaldehyde | Co(I) complex | γ,δ-Unsaturated ketone (1,4-addition) | acs.org |

| 2-Aryl-1,3-butadienes | Benzaldehyde | Co(I) complex | γ,δ-Unsaturated ketone (1,4-addition) | acs.org |

| (E)-2-Methyl-1,3-octadiene | n-Heptanal | CoBr₂/Zn/NaBARF | Hydroacylation product | nsf.gov |

This table provides examples of hydrofunctionalization reactions on related diene substrates to illustrate the general reactivity patterns.

Hydroalkoxylation and Hydroamination Methodologies for Diene Substrates

The addition of alcohols (hydroalkoxylation) and amines (hydroamination) to conjugated dienes are powerful, atom-economical methods for the synthesis of valuable allylic ethers and amines. nih.govnih.govunige.ch These transformations are often catalyzed by transition metals, with catalyst and ligand choice playing a crucial role in controlling the reaction's outcome. nih.govwiley.comacs.org

For a 2-substituted diene like this compound, hydroalkoxylation and hydroamination can, in principle, yield two primary regioisomers: the 1,4-addition product and the 3,4-addition product. The development of catalysts that can selectively favor one isomer over the other is a significant area of research. dicp.ac.cnmdpi.com

Recent studies have demonstrated that nickel-based catalysts are particularly effective for these transformations. For instance, a nickel-catalyzed hydroalkoxylation of 2-aryl-substituted 1,3-dienes with primary alcohols has been shown to proceed with high regioselectivity for the 3,4-addition product, yielding Markovnikov-selective allylic ethers. mdpi.com This selectivity is attributed to the electronic properties of the diene and the steric influence of the ligands on the nickel catalyst. mdpi.com Similarly, enantioselective nickel-catalyzed hydroamination of 1,3-dienes has been developed, affording chiral allylic amines with high regio- and enantioselectivity. acs.orgdicp.ac.cn The use of chiral ligands, such as chiral phosphinooxazolines or bisphosphine ligands, is essential for achieving high levels of stereocontrol. acs.orgnih.gov

The general mechanism for these nickel-catalyzed reactions is believed to involve the formation of a nickel-hydride species, which then undergoes migratory insertion into the diene to form a nickel-π-allyl intermediate. nih.govmdpi.com Subsequent nucleophilic attack by the alcohol or amine on this intermediate leads to the final product and regeneration of the catalyst. The regioselectivity of the nucleophilic attack is influenced by both electronic factors and the steric environment created by the catalyst's ligands. nih.gov

Table 1: Representative Catalyst Systems for Hydroalkoxylation and Hydroamination of Dienes

| Reaction | Catalyst System | Substrate Type | Key Features |

|---|---|---|---|

| Hydroalkoxylation | Ni(cod)₂ / Cy-PHOX | 2-Aryl-1,3-dienes | High Markovnikov (3,4-addition) selectivity. mdpi.com |

| Hydroamination | Ni(cod)₂ / Chiral Bisphosphine | Branched 1,3-dienes | High regio-, chemo-, and enantioselectivity. nih.govacs.org |

| Hydroamination | Rh-catalyst / rac-BINAP | Conjugated dienes | 1,2-anti-Markovnikov addition. wiley.com |

Regioselective and Enantioselective Hydroboration

Hydroboration is a fundamental reaction in organic synthesis, allowing for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. wiley.com In the case of conjugated dienes, the regioselectivity of hydroboration can be controlled to favor either 1,2- or 1,4-addition, leading to the formation of allylic or homoallylic boronates, respectively. These organoboron intermediates are highly versatile and can be further transformed into a variety of functional groups, most commonly alcohols through oxidation. wiley.comacs.org

For 2-substituted 1,3-dienes such as this compound, catalyst-controlled regioselective hydroboration has been a subject of intense study. acs.orgrsc.orgrsc.org It has been demonstrated that different metal catalysts can steer the reaction towards different regioisomers. For example, iridium-based catalysts have been shown to selectively produce homoallylic boronates (4,3-addition) from 2-substituted 1,3-dienes. acs.orgrsc.org In contrast, iron-based catalysts can favor the formation of the 4,1-addition product. rsc.org

Density functional theory (DFT) calculations have provided insight into the origin of this regioselectivity. rsc.orgrsc.org The reaction with both iridium and iron catalysts is thought to begin with the oxidative addition of the H-B bond to the metal center. rsc.org The subsequent pathway diverges depending on the metal. With iridium, a 4,3-insertion of the diene into the Ir-H bond is favored, leading to the homoallylic boronate. rsc.org With the more coordinatively unsaturated iron catalyst, a 4,1-insertion into the Fe-H bond is preferred. rsc.org

Furthermore, cobalt catalysts have also been shown to be effective, with the ligand playing a critical role in determining the regioselectivity. For instance, cobalt complexes with the dppp (B1165662) (1,3-bis(diphenylphosphino)propane) ligand favor 1,2-addition, while those with the smaller bite-angle ligand dppe (1,2-bis(diphenylphosphino)ethane) lead to the 1,4-product. rsc.org Enantioselective versions of these reactions have also been developed, employing chiral ligands to induce stereocontrol. nih.gov

Table 2: Catalyst-Controlled Regioselective Hydroboration of 2-Substituted 1,3-Dienes

| Catalyst System | Predominant Regioisomer | Product Type | Reference |

|---|---|---|---|

| Iridium-based | 4,3-addition | Homoallylic boronate | acs.orgrsc.org |

| Iron-based | 4,1-addition | Allylic boronate | rsc.org |

| Cobalt / dppp | 1,2-addition | Allylic boronate | rsc.org |

| Cobalt / dppe | 1,4-addition | Allylic boronate | rsc.org |

Polymerization Mechanisms and Control

The polymerization of conjugated dienes is a commercially significant process, leading to the production of important elastomers. The substitution pattern on the diene monomer, as in this compound, can significantly influence the polymerization mechanism and the properties of the resulting polymer.

Ziegler-Natta Polymerization of Dienes

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are renowned for their ability to polymerize dienes with high stereoregularity. orgoreview.comresearchgate.net These catalysts can produce polymers with controlled microstructures, such as cis-1,4, trans-1,4, and 1,2- or 3,4-enchainments. mdpi.com The specific structure of the polymer is dependent on the catalyst system, the monomer, and the reaction conditions. researchgate.net

The mechanism of Ziegler-Natta polymerization of conjugated dienes is complex. It is generally accepted that the polymerization proceeds through the coordination of the diene to the active titanium species, followed by insertion into the growing polymer chain. acs.org Theoretical studies on butadiene and isoprene polymerization with a CpTiCl₃-MAO system suggest that the active species involves the coordination of the terminal allyl group of the growing chain and the penultimate double bond to the titanium center. acs.org The incoming monomer displaces the penultimate unit, and a significant rearrangement of the growing chain is the rate-determining step. acs.org The presence of a substituent on the diene, such as the methyl group in this compound, would be expected to influence the rate of this rearrangement and the stereochemistry of the insertion. acs.org

Acyclic Diene Metathesis (ADMET)

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization method that utilizes olefin metathesis catalysts, typically ruthenium-based, to polymerize α,ω-dienes. orgoreview.comrsc.orgtaylorandfrancis.com While this compound is not a terminal diene and therefore not a direct monomer for standard ADMET, the principles of ADMET are relevant to understanding the metathetic behavior of dienes. ADMET is driven by the removal of a volatile small molecule, usually ethylene, which shifts the equilibrium towards polymer formation. jove.com

ADMET is known for its high functional group tolerance, allowing for the synthesis of a wide variety of functionalized polymers. orgoreview.comtaylorandfrancis.com The stereochemistry of the double bonds formed during ADMET can be controlled to some extent by the choice of catalyst and reaction conditions. nih.govresearchgate.netnih.govacs.org

Stereocontrol (Cis/Trans Isomerism) in Diene Polymerization

The cis/trans geometry of the double bonds in a polydiene chain has a profound impact on the material's properties. nih.govresearchgate.net For example, cis-polyisoprene is a flexible elastomer, while its trans-isomer is a hard, crystalline material. Achieving precise control over this stereochemistry is a major goal in polymer synthesis. digitellinc.com

In Ziegler-Natta polymerization, the choice of catalyst components and reaction conditions can influence the cis/trans ratio of the resulting polymer. mdpi.com For instance, certain rare-earth metal-based catalysts have shown high selectivity for the formation of cis-1,4-polydienes. mdpi.com

In the context of ADMET, recent advances have led to the development of stereoretentive polymerization methods. nih.govresearchgate.net By using specific ruthenium catalysts with dithiolate ligands in combination with cis-diene monomers, it is possible to synthesize all-cis polyalkenamers. nih.govresearchgate.net Furthermore, the cis:trans ratio can be tuned by modulating the reaction temperature and time. nih.govresearchgate.net While these methods are primarily for terminal dienes, they highlight the potential for stereocontrol in olefin metathesis polymerization.

Radical and Metal-Catalyzed Functionalization

Beyond the addition reactions discussed above, the double bonds of this compound can be functionalized through radical and other metal-catalyzed processes.

Radical additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. pharmaguideline.comyoutube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The regioselectivity is often governed by the stability of the resulting radical intermediate. For example, in the free-radical addition of HBr, the bromine radical (Br•) adds to the diene to form a resonance-stabilized allylic radical. masterorganicchemistry.com The subsequent hydrogen abstraction can occur at either C-2 or C-4, leading to a mixture of products. The product distribution can be influenced by kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.org

A wide array of metal-catalyzed functionalization reactions of conjugated dienes have been developed, enabling the formation of C-C, C-O, C-S, and C-N bonds. wiley.comsioc-journal.cnrsc.orgresearchgate.net These reactions often proceed through the formation of a metal-π-allyl intermediate, which can then be intercepted by a variety of nucleophiles. wiley.com For example, palladium-catalyzed 1,2-difunctionalization reactions have been extensively studied. sioc-journal.cn Nickel-catalyzed hydroalkylation reactions with unstabilized carbon nucleophiles like ketones and amides have also been reported, with the choice of catalyst and ligand controlling the regioselectivity between 1,2- and 1,4-addition. unige.chwiley.comustc.edu.cn The substitution pattern of the diene plays a crucial role in determining the outcome of these reactions. unige.chwiley.com

Difunctionalization via Sequential Radical Addition and Cyclization

The difunctionalization of dienes through a sequence of radical addition and cyclization represents a powerful strategy for constructing complex cyclic molecules with two new functional groups in a single operation. mdpi.com This methodology is valued for its synthetic and operational efficiency. mdpi.comnih.gov The general mechanism involves the initial addition of a radical species to one of the double bonds of the diene. This is followed by an intramolecular cyclization of the resulting radical intermediate onto the remaining double bond, forming a new ring. The cyclic radical is then terminated by a second functional group.

For this compound, a radical (X•) would add to one of the olefinic carbons. The subsequent intramolecular cyclization, likely a 5-exo or 6-exo process, would generate a stable five- or six-membered ring, creating a new radical center. This new radical is then trapped by a radical or another species (Y) to yield the difunctionalized product. The process allows for the formation of various carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions can be initiated using traditional radical initiators, transition metals, photoredox catalysts, or electrochemical methods. mdpi.comnih.gov

The specific pathway and resulting product structure depend on the nature of the initial radical, the reaction conditions, and the substitution pattern of the diene. Research on similar 1,6-dienes has shown that various radicals, such as those derived from sulfonyl hydrazides or perfluoroalkyl iodides, can initiate such cascades to form substituted γ-lactams or other heterocyclic structures. mdpi.com

Table 1: Representative Radical Precursors and Trapping Agents for Diene Difunctionalization

| Radical Precursor (Source of X•) | Trapping Agent (Source of Y) | Potential Product Type | Reference |

|---|---|---|---|

| i-C₃F₇I (via photoredox) | i-C₃F₇I (Iodine atom transfer) | Iodomethyl-cyclopentane derivative | nih.gov |

| RSO₂NHNH₂ (with CuI/TBHP) | Trapped by solvent/reagent | Substituted γ-lactam | mdpi.com |

| TMSN₃ and NCS | Cl radical from NCS | Azido-chloro-pyrrolidinone derivative | mdpi.com |

This table is illustrative and based on general reactions reported for dienes and enynes, as specific studies on this compound were not identified.

Allylmetalation of Alkynes and Subsequent Transformations (e.g., Pd-catalyzed Cross-coupling)

Allylmetalation of alkynes is a significant synthetic method that involves the addition of an allylmetal species across the carbon-carbon triple bond of an alkyne. nih.gov This reaction typically produces a metalated 1,4-diene (a skipped diene), which is a valuable synthetic intermediate. nih.gov These intermediates can undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to introduce additional complexity. nih.gov

A common approach involves the anti-allylindation of alkynes using indium tribromide (InBr₃) and an allylic silane (B1218182). nih.gov In this process, the allylic silane serves as the source of the allyl group, which adds to the alkyne in the presence of the indium catalyst. The resulting 1,4-dienylindium species can then be trapped with an electrophile, such as iodine, to yield a stereodefined 1-iodo-1,4-diene, or used directly in a one-pot, palladium-catalyzed cross-coupling with reagents like iodobenzene (B50100) to form 1-aryl-1,4-dienes. nih.gov

It is important to note that this reaction describes the synthesis of a diene from an alkyne. The use of a pre-formed conjugated diene, such as this compound, as a starting material in the allylmetalation of an alkyne is not a standard application of this specific transformation. The diene itself is not an allylmetalating agent and would not typically be used in this named reaction.

Table 2: General Scheme for Allylindation of Alkynes

| Alkyne Substrate | Allylic Silane | Catalyst/Reagents | Intermediate | Subsequent Reaction | Final Product | Reference |

|---|

Cobalt-Catalyzed Oxidative Hydroamidation

Cobalt-catalyzed intermolecular oxidative hydroamidation is a modern synthetic method for creating α-tertiary amides from unactivated alkenes. researchgate.netnih.gov This reaction is particularly valuable as α-tertiary amides are important structural motifs in medicinal chemistry that can be difficult to synthesize using traditional methods. researchgate.netnih.govchemrxiv.org The protocol demonstrates high chemoselectivity, working well for terminal alkenes even in the presence of other functional groups that are typically reactive under different amidation conditions. researchgate.netnih.gov

Research in this area has successfully demonstrated the oxidative hydroamidation of 2-methyldodec-1-ene, a structural isomer of this compound. researchgate.net The reaction proceeds by using a cobalt-salen complex as a catalyst, a silane such as tetramethyldisiloxane (TMDSO) as a hydride source, and an oxidant like oxone. researchgate.net The nitrile used in the reaction can serve as both the reagent and the solvent. researchgate.netnih.gov The reaction on 2-methyldodec-1-ene afforded the corresponding α-tertiary acetamide (B32628) in over 95% yield. researchgate.net

The proposed mechanism involves the generation of a cobalt-hydride species which then undergoes a hydrogen atom transfer (HAT) to the terminal alkene, selectively forming the more stable tertiary alkyl radical. This radical is then trapped in an oxidative step involving the cobalt catalyst and the nitrile, leading to the final amide product.

Applying this reaction to the conjugated, internal diene system of this compound would present challenges. The established protocol shows strong selectivity for terminal alkenes, and the presence of a conjugated system could lead to alternative reaction pathways, such as isomerization, polymerization, or 1,4-addition, which might compete with the desired hydroamidation. researchgate.net

Table 3: Cobalt-Catalyzed Oxidative Hydroamidation of 2-Methyldodec-1-ene

| Alkene Substrate | Catalyst (mol%) | Hydride Source (equiv.) | Oxidant (equiv.) | Solvent | Yield of Amide (3a) | Reference |

|---|

Stereochemical Aspects and Conformational Analysis of 2 Methyldodeca 2,4 Diene

Geometrical Isomerism (E/Z) of 2-Methyldodeca-2,4-diene

Geometrical isomerism in this compound arises from the restricted rotation around the two carbon-carbon double bonds located at the C2-C3 and C4-C5 positions. The substitution pattern at each double bond allows for different spatial arrangements of the substituents, which are designated using the E/Z notation based on the Cahn-Ingold-Prelog priority rules.

For the C2-C3 double bond, the substituents on C2 are two methyl groups, and on C3 is a hydrogen and the rest of the carbon chain. However, since the two substituents on the C2 carbon are identical (two methyl groups), there is no geometrical isomerism at this position.

For the C4-C5 double bond, the substituents are:

On C4: A hydrogen atom and the C3-C2-methyl group portion.

On C5: A hydrogen atom and a hexyl group (-C6H13).

To assign E/Z configuration to the C4-C5 double bond, we determine the priority of the groups attached to each carbon.

At C4: The carbon chain segment has a higher priority than the hydrogen atom.

At C5: The hexyl group has a higher priority than the hydrogen atom.

This leads to two possible geometrical isomers based on the arrangement around the C4-C5 double bond:

(4E)-2-methyldodeca-2,4-diene: The high-priority groups on C4 and C5 are on opposite sides of the double bond.

(4Z)-2-methyldodeca-2,4-diene: The high-priority groups on C4 and C5 are on the same side of the double bond.

A known derivative, 2-methyldodeca-2(E),4(E)-dien-1-ol, has been synthesized and characterized, confirming the existence and stability of the (E,E) configuration in a closely related structure. acs.org The principles of E/Z isomerism are fundamental, as the specific geometry of the diene is retained in concerted reactions like the Diels-Alder cycloaddition, directly influencing the stereochemistry of the product. libretexts.org

Table 1: Possible Geometrical Isomers of this compound

| Isomer Name | Configuration at C4-C5 |

| (4E)-2-methyldodeca-2,4-diene | trans (opposite sides) |

| (4Z)-2-methyldodeca-2,4-diene | cis (same side) |

Conformational Preferences of Conjugated Dienes (s-cis vs. s-trans)

Conjugated dienes like this compound can exist in different conformations due to rotation around the central C3-C4 single bond. The two most significant planar conformations are the s-trans and s-cis forms. chemtube3d.com

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. chemtube3d.comlumenlearning.com The non-bonded interactions between substituents are minimized in this arrangement.

s-cis conformation: The two double bonds are on the same side of the central single bond. While this conformation is typically higher in energy due to steric repulsion between the substituents on C2 and C5, it is a crucial conformation for the diene to participate in pericyclic reactions such as the Diels-Alder reaction. acs.orglumenlearning.com

The energy difference between the s-trans and s-cis conformers of 1,3-butadiene (B125203) is approximately 12 kJ/mol (2.8 kcal/mol). chemtube3d.com For this compound, the presence of a methyl group at C2 and a long alkyl chain would introduce additional steric strain in the s-cis conformation, likely making the s-trans form even more favored at equilibrium. Despite the higher stability of the s-trans conformer, the energy barrier for rotation around the C-C single bond is low enough to allow for rapid interconversion at typical reaction temperatures, enabling the diene to adopt the reactive s-cis conformation when required. acs.org

Table 2: Comparison of s-cis and s-trans Conformations

| Conformation | Relative Stability | Importance in Reactions | Steric Hindrance |

| s-trans | More stable (lower energy) | Prevalent at equilibrium | Minimized |

| s-cis | Less stable (higher energy) | Required for Diels-Alder reactions | Increased |

Chiral Recognition and Asymmetric Transformations Involving Diene Systems

The diene system in this compound can be a target for asymmetric transformations, where a chiral catalyst or reagent is used to selectively produce one enantiomer of a product over the other. Such reactions are fundamental in modern organic synthesis for creating optically active molecules. nih.gov

The development of chiral diene ligands for transition-metal-catalyzed reactions has proven to be a powerful strategy for asymmetric synthesis. sciforum.net For instance, chiral ligands can coordinate to a metal center (e.g., rhodium, copper), creating a chiral environment that directs the approach of a substrate to the diene. This allows for high enantioselectivity in reactions like conjugate additions or cycloadditions. nih.gov

Methods for achieving chiral recognition and asymmetric transformation with dienes include:

Use of Chiral Lewis Acid Catalysts: Chiral Lewis acids can activate a dienophile and control its facial approach to the diene in a Diels-Alder reaction, leading to an enantiomerically enriched product. beilstein-journals.orgwiley-vch.de

Chiral Diene Ligands: Dienes themselves can be designed as chiral ligands for transition metals. While this compound is not inherently a ligand, its functionalization could lead to derivatives that serve this purpose.

Asymmetric Catalysis: The reaction of the diene with another molecule can be catalyzed by a chiral complex, such as those derived from bis(oxazoline) ligands, which have been shown to be effective in asymmetric hetero-Diels-Alder reactions. nih.gov The catalyst can influence the reaction pathway, favoring the formation of one stereoisomer. nih.gov

Influence of Stereochemistry on Reaction Outcomes (e.g., Regio- and Stereoselectivity)

The inherent stereochemistry of this compound, both in terms of its E/Z geometry and its s-cis/s-trans conformation, has a decisive impact on the regio- and stereoselectivity of its reactions. msu.edu

Stereoselectivity: In concerted reactions, the stereochemistry of the reactants is directly translated into the product. The Diels-Alder reaction is a prime example of a highly stereospecific reaction. libretexts.org

If (4E)-2-methyldodeca-2,4-diene reacts with a cis-dienophile, the substituents on the newly formed six-membered ring will have a specific relative stereochemistry that is different from the product formed from the (4Z)-isomer. The relative configurations of the substituents on both the diene and the dienophile are retained in the adduct. libretexts.org

Regioselectivity: When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of which end of the diene connects to which end of the dienophile arises. This is known as regioselectivity. The substitution pattern on the diene influences the electronic distribution in its frontier molecular orbitals (HOMO and LUMO). msu.edu

The methyl group at the C2 position is an electron-donating group. In Diels-Alder reactions, dienes with electron-donating groups at the 2-position, like this compound, generally favor the formation of the "para" or "1,4-" substituted product when reacted with an unsymmetrical dienophile. masterorganicchemistry.com This preference can be explained by considering the orbital coefficients of the diene's HOMO, where the largest coefficient is typically on the C4 carbon, leading to preferential bond formation at this site. msu.edu

The site of reactions like epoxidation is also influenced by the diene's geometry and substitution. For instance, in the epoxidation of diene alcohols, the regioselectivity can be directed to either the proximal or distal double bond depending on the catalyst and the configuration (E vs. Z) of the double bonds. acs.org

Advanced Spectroscopic and Structural Elucidation Methods for 2 Methyldodeca 2,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure, including its stereochemistry, can be assembled.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the conjugated diene system, the methyl group attached to the double bond, the long alkyl chain, and the terminal methyl group. The olefinic protons would appear in the downfield region, typically between 5.0 and 7.5 ppm, with their chemical shifts and coupling constants being indicative of the stereochemistry (E/Z configuration) of the double bonds. libretexts.org The protons of the methyl group at C-2 would likely resonate around 1.7-1.9 ppm. The methylene (B1212753) groups of the dodecyl chain would produce a complex set of overlapping signals in the upfield region (1.2-1.4 ppm), with the methylene group adjacent to the diene (C-6) appearing at a slightly more downfield position (around 2.1 ppm) due to the influence of the π-system. The terminal methyl group of the dodecyl chain would exhibit a characteristic triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For 2-Methyldodeca-2,4-diene, thirteen distinct signals would be expected in an asymmetric isomer. The sp² hybridized carbons of the diene system would resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. libretexts.org The carbon of the methyl group at C-2 would appear in the upfield region, around 12-25 ppm. The carbons of the long alkyl chain would be found in the range of 14-35 ppm.

Predicted ¹H NMR Data for (2E,4E)-2-Methyldodeca-2,4-diene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~6.0 | d | J ≈ 11 |

| H-4 | ~6.2 | dd | J ≈ 15, 11 |

| H-5 | ~5.7 | dt | J ≈ 15, 7 |

| H-6 | ~2.1 | q | J ≈ 7 |

| C2-CH₃ | ~1.8 | s | - |

| -(CH₂)₇- | ~1.2-1.4 | m | - |

| C12-H₃ | ~0.9 | t | J ≈ 7 |

Predicted ¹³C NMR Data for (2E,4E)-2-Methyldodeca-2,4-diene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~135 |

| C-3 | ~125 |

| C-4 | ~134 |

| C-5 | ~126 |

| C2-CH₃ | ~14 |

| C-6 | ~33 |

| C-7 to C-11 | ~22-32 |

| C-12 | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of adjacent proton networks. acs.org For this compound, COSY would show correlations between the olefinic protons (H-3, H-4, H-5) and between the protons of the alkyl chain (H-5 to H-12), confirming the sequence of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). ismrm.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~1.8 ppm would correlate with the methyl carbon signal at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). ismrm.org HMBC is crucial for establishing the connectivity between different spin systems and for identifying quaternary carbons. Key HMBC correlations for this compound would include correlations from the C-2 methyl protons to C-2 and C-3, and from the olefinic protons to other carbons in the diene system and the adjacent alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information for determining the stereochemistry of the double bonds. globaljournals.org For example, in the (2E,4E)-isomer, a NOESY correlation would be expected between the C-2 methyl protons and the H-4 proton, while in the (2Z,4E)-isomer, a correlation would be expected between the C-2 methyl protons and the H-3 proton.

Application in Elucidating Novel Diene Structures

The combination of these NMR techniques is a powerful strategy for the structural elucidation of novel dienes and polyenes, including many natural products. slideshare.net For instance, in the study of terpenoids, which often contain diene moieties, 1D and 2D NMR are standard tools for determining their complex structures and stereochemistry. udel.eduumich.edumsu.edu The principles applied in these studies are directly transferable to the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, with a chemical formula of C₁₃H₂₄, the expected exact mass of the molecular ion [M]⁺• would be calculated and compared with the experimentally measured value to confirm the molecular formula. This is particularly useful in distinguishing between isomers, which have the same nominal mass but different exact masses if their elemental compositions differ. figshare.comrsc.org

Molecular Formula and Exact Mass

| Compound | Molecular Formula | Calculated Exact Mass [M]⁺• |

| This compound | C₁₃H₂₄ | 180.1878 |

Data for 2-Methyltrideca-2,4-diene (C₁₄H₂₆) shows a calculated HRMS of 194.2034, highlighting the principle of exact mass calculation. figshare.com

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For a long-chain conjugated diene like this compound, several fragmentation pathways are expected.

Conjugated dienes generally show a relatively stable molecular ion peak due to the delocalization of the radical cation. Fragmentation often occurs at the allylic positions, as this leads to the formation of resonance-stabilized carbocations. For this compound, cleavage of the C5-C6 bond would be a likely fragmentation pathway.

The long alkyl chain will also lead to a series of characteristic fragment ions separated by 14 mass units (corresponding to a CH₂ group). nih.gov This would result in a cluster of peaks corresponding to the loss of CnH2n+1 radicals.

A study on 2-Methyltrideca-2,4-diene (C₁₄H₂₆, M⁺• = 194) showed significant fragment ions at m/z 95, 81, and 68. figshare.com The ion at m/z 68 could correspond to the cleavage of the C5-C6 bond with charge retention on the C5 fragment. The other ions likely arise from further fragmentation and rearrangements of the alkyl chain. Similar fragmentation patterns would be anticipated for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. savemyexams.com The method is based on the principle that covalent bonds in a molecule are not static but vibrate at specific frequencies. msu.edu When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum. savemyexams.com The spectrum is typically a plot of transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" for the molecule. savemyexams.com

The key functional groups and their expected IR absorption bands are:

C=C Stretching (Conjugated Diene): The presence of the conjugated diene system is a key feature of this compound. Conjugated dienes typically show two C=C stretching absorption bands in the region of 1650-1600 cm⁻¹ . These absorptions are often strong and sharp.

=C-H Stretching (Alkene): The C-H bonds on the double-bonded carbons (sp² hybridized) will exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .

C-H Stretching (Alkane): The methyl and methylene groups of the dodecyl chain consist of sp³ hybridized carbons. Their C-H stretching vibrations will appear in the region of 3000-2850 cm⁻¹ .

C-H Bending (Alkyl Groups): The bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups provide further structural information. Methyl C-H bending vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹ . Methylene C-H scissoring vibrations occur around 1465 cm⁻¹ .

A summary of these expected IR absorption bands is presented in the interactive data table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Conjugated Diene | C=C Stretch | 1650-1600 | Strong-Medium |

| Alkene | =C-H Stretch | 3100-3000 | Medium |

| Alkane | -C-H Stretch | 3000-2850 | Strong |

| Methyl Group | C-H Bend | ~1450 and ~1375 | Medium |

| Methylene Group | C-H Bend | ~1465 | Medium |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the entire molecule, arising from C-C single bond stretching and various bending vibrations. savemyexams.com While difficult to assign individually, this region would serve as a definitive fingerprint for identifying this compound when compared to a reference spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.com The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern. azolifesciences.com Mathematical analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths and bond angles, can be built. azolifesciences.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. This would require the compound to be a solid at a given temperature and to be crystallized under conditions that promote the growth of well-ordered, single crystals.

If a suitable crystal were obtained, X-ray crystallographic analysis could provide invaluable, high-resolution structural data, including:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of the atoms, verifying the 2-methyl and 2,4-diene functionalities.

Stereochemistry: Determining the specific stereoisomer present in the crystal (e.g., (E,E), (E,Z), (Z,E), or (Z,Z) isomers of the diene).

Conformation: Revealing the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible dodecyl chain.

Intermolecular Interactions: Elucidating how the molecules pack together in the crystal lattice, which is governed by weak intermolecular forces such as van der Waals interactions.

The type of information that would be generated from a successful X-ray crystallographic study is summarized in the interactive data table below. It is important to note that these are examples of the type of data that would be obtained, as experimental data for this compound is not currently available.

| Parameter | Description | Example Data |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 5.8 Å, c = 20.5 Å, β = 95° |

| Bond Lengths | The distances between bonded atoms. | C=C: ~1.34 Å, C-C: ~1.54 Å |

| Bond Angles | The angles between adjacent bonds. | C-C=C: ~120° |

Computational and Theoretical Investigations of 2 Methyldodeca 2,4 Diene

Q & A

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.